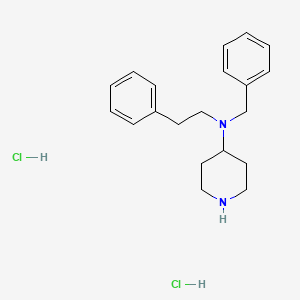

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. It is known for its role in drug synthesis, neurological disorder studies, and chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride typically involves the reaction of n-Benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of 3-n,n-R2-aminosubstituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Addition: The compound reacts with secondary amines at the C=C double bond, forming substituted succinimides.

Common Reagents and Conditions

Reagents: Secondary amines such as diethylamine, piperidine, and morpholine.

Conditions: Reactions are typically carried out in a 1,4-dioxane medium at room temperature or elevated temperatures (80–90°C).

Major Products

3-n,n-R2-aminosubstituted succinimides: Formed through nucleophilic addition.

Unsymmetrical maleic acid diamides: Formed through amidation reactions.

Wissenschaftliche Forschungsanwendungen

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is used in various scientific research applications, including:

Drug Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.

Neurological Disorders: It is used to study the mechanisms and potential treatments for neurological disorders.

Chemical Reactions: The compound serves as a tool for studying various chemical reactions and their mechanisms.

Wirkmechanismus

The mechanism of action of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

n-Benzyl-2-phenethylamine: Shares a similar structure but lacks the piperidine ring.

n-Benzylmaleimide: Used in similar nucleophilic addition

Biologische Aktivität

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride, a compound related to the piperidine class, has garnered interest for its biological activity, particularly in the context of analgesic and potential therapeutic applications. This article reviews the compound's pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C19H26Cl2N2

- Molecular Weight : 357.34 g/mol

This compound features a piperidine ring substituted with a benzyl and a 2-phenylethyl group, which enhances its lipophilicity and potential receptor interactions.

Analgesic Properties

Research indicates that compounds within the piperidine family, including this compound, exhibit significant analgesic effects. A study on related fentanyl analogs demonstrated that compounds with similar structures possess high affinity for μ-opioid receptors, leading to potent analgesic effects with minimal doses required for efficacy .

The compound's potency can be compared to established opioids; for instance, certain derivatives have shown ED50 values as low as 0.00058 mg/kg, indicating a strong analgesic effect .

The mechanism of action for this compound likely involves:

- μ-opioid receptor agonism : Binding to these receptors results in pain relief.

- Potential interaction with δ and κ-opioid receptors , although with lesser affinity .

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting the pharmacokinetics of this compound. The metabolism primarily occurs in the liver through:

- N-dealkylation : Catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP3A5).

- Hydroxylation : At various positions on the piperidine ring and phenyl groups.

- Excretion : The metabolites are primarily excreted via urine and feces, with less than 10% of the original compound remaining intact post-metabolism .

Case Study 1: Pain Management Applications

In a clinical setting, derivatives of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine have been evaluated for their effectiveness in managing chronic pain conditions. In one study, patients receiving a fentanyl analog with similar structural characteristics reported significant pain relief compared to traditional opioid treatments, highlighting the potential of this compound in pain management .

Case Study 2: Cancer Therapeutics

Recent research has explored the use of piperidine derivatives as potential anticancer agents. A study synthesized various benzylamine-based inhibitors that demonstrated cytotoxic activity comparable to doxorubicin against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring could enhance selectivity towards cancer cells while minimizing toxicity to healthy cells .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | C19H26Cl2N2 |

| Molecular Weight | 357.34 g/mol |

| ED50 (Analgesic Effect) | 0.00058 mg/kg (for related compounds) |

| Metabolism | Hepatic via CYP3A4/3A5; primarily urinary excretion |

| Potential Applications | Analgesics, cancer therapeutics |

Eigenschaften

IUPAC Name |

N-benzyl-N-(2-phenylethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.2ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;;/h1-10,20-21H,11-17H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQXTCSTJSTNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.